molecular formula C18H23NO B017471 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine CAS No. 109461-25-8

2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine

Cat. No. B017471
M. Wt: 269.4 g/mol
InChI Key: IPAUXXNHTOHEGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine, also known as M1 or M1-NPNM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a morpholine derivative that has been synthesized using various methods and has been studied for its biochemical and physiological effects.

Mechanism Of Action

The exact mechanism of action of 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine is not fully understood. However, it has been proposed that 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine may act as a chelating agent, binding to metal ions and inhibiting their activity. 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Biochemical And Physiological Effects

2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine can inhibit the growth of cancer cells and reduce the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine has also been shown to have anti-inflammatory effects and to protect against oxidative stress. In vivo studies have demonstrated that 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine can improve memory and cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine is also readily available from commercial sources. However, 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine has some limitations for lab experiments. It is not water-soluble, which can limit its applications in aqueous systems. 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine is also relatively expensive compared to other morpholine derivatives.

Future Directions

There are several future directions for the study of 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine. One potential direction is the further exploration of its potential therapeutic applications, particularly in the treatment of cancer and Alzheimer's disease. Another direction is the development of new synthesis methods for 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine that are more efficient and environmentally friendly. The study of the environmental fate and toxicity of 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine is also an important area for future research.
Conclusion:
In conclusion, 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine is a chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and environmental science. The synthesis method of 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine involves the reaction of 1-naphthaldehyde with 2-methyl-2-amino-1-propanol in the presence of an acid catalyst. 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine has advantages and limitations for lab experiments, and there are several future directions for its study.

Synthesis Methods

The synthesis of 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine involves the reaction of 1-naphthaldehyde with 2-methyl-2-amino-1-propanol in the presence of an acid catalyst. The reaction leads to the formation of 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine as a white crystalline powder. Other methods of synthesis have also been reported, including the use of different aldehydes and amines.

Scientific Research Applications

2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine has been explored as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine has been used as a building block for the synthesis of various functional materials. In environmental science, 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine has been studied as a potential pollutant in water and soil.

properties

CAS RN

109461-25-8

Product Name

2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

2-methyl-2-naphthalen-1-yl-4-propan-2-ylmorpholine

InChI

InChI=1S/C18H23NO/c1-14(2)19-11-12-20-18(3,13-19)17-10-6-8-15-7-4-5-9-16(15)17/h4-10,14H,11-13H2,1-3H3

InChI Key

IPAUXXNHTOHEGT-UHFFFAOYSA-N

SMILES

CC(C)N1CCOC(C1)(C)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(C)N1CCOC(C1)(C)C2=CC=CC3=CC=CC=C32

synonyms

2-methyl-2-naphthalen-1-yl-4-propan-2-yl-morpholine

Origin of Product

United States

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